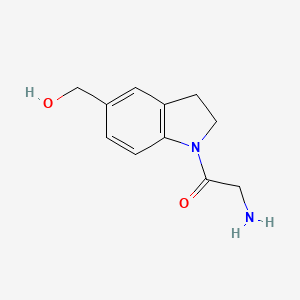

2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one

Description

Properties

IUPAC Name |

2-amino-1-[5-(hydroxymethyl)-2,3-dihydroindol-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c12-6-11(15)13-4-3-9-5-8(7-14)1-2-10(9)13/h1-2,5,14H,3-4,6-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWNZJUCFYVVPNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)CO)C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors. This suggests that 2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one may also interact with various biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives, it is likely that this compound influences multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

Given the diverse biological activities associated with indole derivatives, it is likely that this compound exerts a range of effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which can influence various biological activities. These interactions often involve hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and activity in biological systems.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit antiviral, anti-inflammatory, anticancer, and antioxidant activities. These effects are mediated through the compound’s interaction with cellular receptors and enzymes, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, indole derivatives have been shown to inhibit acetylcholinesterase, an enzyme involved in neurotransmission. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that indole derivatives can maintain their activity over extended periods, although they may undergo gradual degradation. Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. These threshold effects highlight the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. For example, indole derivatives are known to undergo hydroxylation, methylation, and other modifications that influence their biological activity and metabolic stability. These metabolic pathways can affect the compound’s efficacy and safety in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. For instance, indole derivatives may be transported across cell membranes by organic anion transporters, which can affect their bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, indole derivatives have been shown to localize in the nucleus, where they can interact with DNA and transcription factors to modulate gene expression. Additionally, the compound may accumulate in the mitochondria, influencing cellular energy metabolism and apoptosis.

Biological Activity

2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one, a compound featuring an indole-like structure, has garnered attention for its potential biological activities, particularly in the field of oncology. This article delves into its synthesis, biological properties, and relevant case studies, highlighting its anticancer and other therapeutic potentials.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

This compound is synthesized through various organic reactions, typically starting from indole derivatives. The hydroxymethyl group at the 5-position of the indole ring is crucial for its biological activity.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

- Cell Line Studies : In vitro assays have shown that this compound can inhibit the growth of breast (MCF7) and liver (HepG2) cancer cell lines. The IC50 values were reported to be in the range of 10–20 µM, indicating moderate potency compared to established chemotherapeutics like doxorubicin .

The mechanism through which this compound exerts its anticancer effects appears to involve:

- Inhibition of Kinases : The compound has been noted to exhibit weak inhibitory activity against key kinases such as VEGFR-2 and CDK-1, which are critical in cancer cell proliferation and survival .

- Induction of Apoptosis : Studies suggest that treatment with this compound leads to increased expression of pro-apoptotic factors like p53 and decreased expression of anti-apoptotic proteins, promoting programmed cell death in cancer cells .

Study 1: Indole Derivatives in Cancer Treatment

A comprehensive study on a series of indole derivatives, including this compound, highlighted their potential as novel anticancer agents. The study reported that compounds with similar structures showed enhanced activity against a panel of cancer cell lines, suggesting a promising avenue for further development .

Study 2: Structure-Activity Relationship (SAR)

Research focusing on the SAR of indole derivatives revealed that modifications at the hydroxymethyl position significantly impacted biological activity. Compounds with electron-donating groups at specific positions exhibited improved antiproliferative effects, emphasizing the importance of structural optimization in drug design .

Comparison with Similar Compounds

Structural and Electronic Differences

- Substituent Effects: The 5-hydroxymethyl group in the target compound increases polarity and hydrogen-bonding capacity compared to halogenated analogs (e.g., 5-bromo in SI-1 or 5-fluoro ). Amino vs. Methoxy: The 6-amino-5-methoxy derivative combines electron-donating (-NH2) and moderately polar (-OCH3) groups, whereas the target compound’s 5-hydroxymethyl (-CH2OH) offers stronger hydrophilicity. Indoline vs.

Preparation Methods

Dynamic Kinetic Resolution for Amino Acid Derivatives

A related approach for preparing amino acid derivatives with complex side chains involves dynamic kinetic resolution (DKR), which can be applied to racemic intermediates to obtain enantiomerically enriched products. For example, the synthesis of racemic 2-amino acid hydrochlorides followed by DKR using nickel(II) complexes and chiral ligands has been demonstrated to yield high-purity amino acid derivatives.

Experimental Procedures and Reaction Conditions

Based on analogous methodologies for amino acid and indoline derivatives, the following general procedures can be adapted:

Detailed Research Findings

Dynamic Kinetic Resolution Example

In a related study on amino acid hydrochlorides, racemic mixtures were heated with hydrochloric acid, then subjected to DKR using nickel(II) chloride and chiral ligands in methanol with potassium carbonate at 50 °C. The reaction was carefully cooled to precipitate diastereomeric complexes, which were then disassembled to yield enantiomerically enriched amino acids. This method could be adapted for the aminoethanone moiety in the target compound.

Data Table: Summary of Preparation Conditions from Related Studies

The preparation of 2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one can be approached by adapting known synthetic strategies for amino acid derivatives and indoline functionalization. Key methods include selective hydroxymethylation of the indoline ring, introduction of the aminoethanone side chain, and purification via crystallization or chromatographic techniques. Dynamic kinetic resolution offers a powerful tool for obtaining enantiomerically pure products, while one-pot condensation and oxidation reactions streamline the synthesis of indoline derivatives.

Q & A

Q. What are the established synthetic routes for 2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one?

The compound is synthesized via multi-step organic reactions. A common approach involves coupling indoline derivatives with amino-acetyl precursors under reflux conditions using acetic acid as a catalyst. For example, a Rhodium-catalyzed decarboxylation-hydroacylation sequence has been employed to construct substituted indoline scaffolds, with purification via silica gel chromatography (n-hexane/EtOAc gradients) . Alternative methods include condensation reactions with 3-formyl-indole intermediates, followed by cyclization .

Q. How is the molecular structure of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software is the gold standard for structural confirmation. Crystallization in ethanol or other polar solvents yields suitable crystals, with refinement parameters (e.g., R factor < 0.05) ensuring accuracy . Complementary techniques like H/C NMR and high-resolution mass spectrometry (HRMS) validate functional groups and molecular weight .

Q. What analytical methods are used to assess purity and by-product formation?

Reverse-phase HPLC (≥98% purity) and thin-layer chromatography (TLC) monitor reaction progress. For complex mixtures, tandem MS/MS or GC-MS identifies by-products, while H NMR integration quantifies impurities. For example, silica gel chromatography with gradients of n-hexane/EtOAc effectively isolates the target compound .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize undesired by-products?

Systematic parameter screening (temperature, solvent polarity, catalyst loading) is critical. For Rhodium-catalyzed reactions, maintaining anhydrous conditions and inert atmospheres reduces oxidation by-products. Kinetic studies using in-situ IR or UV-Vis spectroscopy track intermediate formation, enabling real-time adjustments . Statistical tools like Design of Experiments (DoE) further refine yields .

Q. What computational methods predict the compound’s reactivity or biological interactions?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets like enzymes or receptors, guided by structural analogs with known bioactivity (e.g., indoline-based kinase inhibitors) .

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

Multi-technique validation is essential. For example, if NMR signals conflict with SC-XRD data, variable-temperature NMR or isotopic labeling (H, N) clarifies dynamic effects. Twinning or disorder in crystals may require re-refinement using SHELXL’s TWIN/BASF commands . Discrepancies in mass spectra necessitate re-evaluation of ionization conditions (e.g., ESI vs. MALDI) .

Q. What strategies evaluate the compound’s biological activity in vitro?

Target-specific assays (e.g., enzyme inhibition kinetics) are performed at 10–100 µM concentrations. For indoline derivatives, cytotoxicity is assessed via MTT assays on cell lines, while fluorescence-based binding studies (e.g., FP or SPR) quantify interactions with proteins like TLR7 or kinases . Dose-response curves (IC/EC) and selectivity profiling against related targets ensure specificity.

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.